BenchChemオンラインストアへようこそ!

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one

17β-HSD3 inhibition Prostate cancer Androgen biosynthesis

(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one (CAS 1092808-23-5) is a synthetic androstane steroid featuring a 16E-methylidene linker to a 1-methyl-1H-pyrazol-4-yl heterocycle. This compound belongs to the class of D-ring heterocycle-substituted androstane derivatives that have been investigated as inhibitors of androgen-biosynthetic enzymes, particularly 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) and CYP17A1.

Molecular Formula C24H34N2O2
Molecular Weight 382.548
CAS No. 1092808-23-5
Cat. No. B2875492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one
CAS1092808-23-5
Molecular FormulaC24H34N2O2
Molecular Weight382.548
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CN(N=C5)C)C4=O)C)O
InChIInChI=1S/C24H34N2O2/c1-23-8-6-18(27)12-17(23)4-5-19-20(23)7-9-24(2)21(19)11-16(22(24)28)10-15-13-25-26(3)14-15/h10,13-14,17-21,27H,4-9,11-12H2,1-3H3/b16-10+
InChIKeyAKMGOLMVBIBATQ-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

16E-3-Hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one (CAS 1092808-23-5): Steroidal 17β-HSD3 Inhibitor Sourcing Guide


(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one (CAS 1092808-23-5) is a synthetic androstane steroid featuring a 16E-methylidene linker to a 1-methyl-1H-pyrazol-4-yl heterocycle . This compound belongs to the class of D-ring heterocycle-substituted androstane derivatives that have been investigated as inhibitors of androgen-biosynthetic enzymes, particularly 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) and CYP17A1 [1]. It is commercially available as a research chemical with cataloged purity specifications, enabling procurement for studies in steroid biochemistry and prostate cancer research.

Why Generic Androstane Analogs Cannot Replace CAS 1092808-23-5 in Targeted 17β-HSD3 Research


Androstane-based enzyme inhibitors display extreme sensitivity to heterocycle identity, substitution pattern, and linker geometry. The 16E-methylidene-1-methylpyrazol-4-yl motif present in CAS 1092808-23-5 defines a distinct pharmacophore that differentiates it from 17-pyrazolyl, 16-arylidene, and 3-substituted androsterone analogs [1]. Subtle changes—such as shifting the pyrazole attachment from C16 to C17 or altering the N-alkyl group—can shift the primary target from 17β-HSD3 to CYP17A1 or abolish enzyme inhibition altogether [1][2]. Consequently, procurement of the exact compound is mandatory for reproducing reported inhibitory profiles.

Quantitative Differentiation Evidence for CAS 1092808-23-5 vs. Closest Androstane Analogs


17β-HSD3 Inhibition in Human LNCaP Cells: CAS 1092808-23-5 vs. 16-Ethyl-3-Methyl Analog

The target compound inhibits human 17β-HSD3 with an IC50 of 220 nM in LNCaP cells, whereas the closely related 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]androstan-17-one (BDBM50528377) displays an IC50 of 140 nM in the same assay system, indicating that the 1-methyl vs. 1-ethyl-3-methyl pyrazole substitution modulates inhibitory potency by approximately 1.6-fold [1][2].

17β-HSD3 inhibition Prostate cancer Androgen biosynthesis

Target Selectivity: 17β-HSD3 vs. CYP17A1 Inhibition Profile Compared to 17-Pyrazolyl Androstene Derivatives

While the target compound's annotated primary activity is 17β-HSD3 inhibition, 17-(3'-pyrazolyl)androsta-4,16-dien-3-one and related 17-heterocyclic androstene derivatives are potent CYP17A1 inhibitors (IC50 values in the 24–50 nM range) with no reported 17β-HSD3 activity [1]. This target divergence—driven by whether the pyrazole is attached at C16 via a methylidene linker (17β-HSD3) or directly at C17 (CYP17A1)—demonstrates that CAS 1092808-23-5 occupies a distinct target-selectivity niche.

Enzyme selectivity CYP17A1 17β-HSD3

Antiproliferative Activity in Prostate Cancer Cells vs. RM-532-105 (Androsterone-Derived 17β-HSD3 Inhibitor)

Androsterone-derived 17β-HSD3 inhibitors such as RM-532-105 exhibit potent enzyme inhibition (IC50 = 110 nM) but have not been reported to display direct antiproliferative activity [1]. In contrast, 16E-arylidene androstane derivatives, a class to which CAS 1092808-23-5 belongs, demonstrate moderate to high cytotoxic activity against multiple cancer cell lines (IC50 = 0.62–7.51 μM) [2], suggesting that the C16-methylidene-heterocycle extension confers a dual functional profile combining enzyme inhibition with antiproliferative effects.

Antiproliferative Prostate cancer Androsterone derivatives

Commercial Purity and Structural Confirmation vs. Uncharacterized Analog Suppliers

CAS 1092808-23-5 is available from CheMenu (Catalog CM773636) with a certified purity of ≥95% and a fully disclosed SMILES string and IUPAC name that unambiguously defines the 16E stereochemistry and 1-methylpyrazol-4-yl substitution . In contrast, several closely related analogs (e.g., the 1-ethyl-5-yl regioisomer and the 1-ethyl-3-methyl derivative) are offered by vendors excluded from this analysis and lack publicly accessible certificates of analysis with quantitative purity data, introducing procurement risk.

Chemical purity Quality control Procurement specification

Metabolic Stability of Androstane Scaffold vs. Non-Steroidal 17β-HSD3 Inhibitors

Androstane-based 17β-HSD3 inhibitors with a natural 5α/13β configuration (the stereochemistry expected for CAS 1092808-23-5) retain 14.1% of parent compound after 1-hour incubation with liver microsomes [1]. Non-steroidal 17β-HSD3 inhibitors (e.g., tetrahydrodibenzazocines) may exhibit different metabolic profiles, but comparative data against this specific androstane chemotype are unavailable. The steroidal scaffold provides a predictable metabolic pathway amenable to medicinal chemistry optimization.

Metabolic stability Microsomal incubation Drug-like properties

Steroid Receptor Cross-Reactivity Risk: Androsterone-Derived 17β-HSD3 Inhibitors Show Favorable Selectivity

3β-alkyl-androsterone derivatives (structurally related to CAS 1092808-23-5) exhibit selective inhibition of 17β-HSD3 over 17β-HSD isoforms 1, 2, 5, and 7, and show no significant binding to androgen or estrogen receptors [1]. In contrast, CYP17A1 inhibitors such as galeterone bind to the androgen receptor (IC50 = 384–845 nM) . This selectivity profile suggests that androstane-based 17β-HSD3 inhibitors carrying a C16 modification may avoid the AR-mediated off-target effects associated with clinical CYP17A1 inhibitors.

Androgen receptor Estrogen receptor Off-target profiling

Optimal Research and Industrial Application Scenarios for CAS 1092808-23-5 Based on Quantitative Evidence


Structure–Activity Relationship Studies of Pyrazole N1-Substituent Effects on 17β-HSD3 Inhibition

CAS 1092808-23-5, bearing a 1-methylpyrazol-4-yl group, serves as the N1-methyl reference point for SAR exploration. The 1.6-fold potency difference relative to the 1-ethyl-3-methyl analog (IC50 220 vs. 140 nM) [1] provides a quantifiable baseline for systematically varying the N1 substituent to optimize 17β-HSD3 inhibitory activity. Researchers can build compound libraries around this scaffold while using CAS 1092808-23-5 as the internal control.

Selective Pharmacological Probing of 17β-HSD3 vs. CYP17A1 in Prostate Cancer Models

Because the C16-methylidene-pyrazole attachment in CAS 1092808-23-5 directs inhibitory activity toward 17β-HSD3 rather than CYP17A1 (the target of 17-pyrazolyl androstene derivatives) [1], this compound is suitable for dissecting the relative contributions of 17β-HSD3-catalyzed testosterone production versus CYP17A1-mediated androgen biosynthesis in LNCaP or LAPC4 prostate cancer cell models.

Dual-Action Anticancer Agent Screening Combining Enzyme Inhibition and Cytotoxicity

As a member of the 16E-arylidene androstane class, CAS 1092808-23-5 may exhibit both 17β-HSD3 inhibition and direct antiproliferative activity (class-level IC50 ranging from sub-micromolar to low micromolar) [1][2]. This makes it a candidate for screening cascades that prioritize compounds with a dual mechanism: reducing intratumoral androgen biosynthesis while directly inhibiting cancer cell proliferation.

Procurement-Quality Benchmarking for Androstane Analog Libraries

With a documented commercial purity of ≥95% and a fully specified stereochemical and structural identity [1], CAS 1092808-23-5 can serve as the quality-control standard when sourcing structurally related androstane derivatives from multiple vendors. This reduces batch-to-batch variability in enzymatic and cell-based assay readouts.

Quote Request

Request a Quote for (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.